Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate
Description
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate (CAS 19803-37-3, EC 243-326-0) is a quaternary ammonium compound with a unique structure combining an oleoylamino group, a propyl chain, a trimethylammonium moiety, and a methyl methylphosphonate group . Registered on May 31, 2018, its oleoyl (C18:1 unsaturated fatty acid) substituent imparts lipophilicity, while the methylphosphonate group enhances chelation capabilities. Applications likely include surfactants, lipid-based carriers, or metal ion scavengers due to its dual functionality.
Properties
CAS No. |
70055-71-9 |
|---|---|
Molecular Formula |
C24H49N2O.C2H6O3P C26H55N2O4P |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
methoxy(methyl)phosphinate;trimethyl-[3-[[(Z)-octadec-9-enoyl]amino]propyl]azanium |
InChI |
InChI=1S/C24H48N2O.C2H7O3P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)25-22-20-23-26(2,3)4;1-5-6(2,3)4/h12-13H,5-11,14-23H2,1-4H3;1-2H3,(H,3,4)/b13-12-; |
InChI Key |
PBMBPUTYRNYYSO-USGGBSEESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(C)C.COP(=O)(C)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)C.COP(=O)(C)[O-] |
Origin of Product |
United States |
Preparation Methods
Data Table Summarizing Preparation Steps
| Step | Reaction Type | Starting Materials | Conditions | Key Reagents/Catalysts | Outcome/Notes |
|---|---|---|---|---|---|
| 1 | Amidation | Oleic acid (or oleoyl chloride), 3-aminopropyltrimethylammonium | 50–80°C, inert solvent, base | Triethylamine, DCM/THF | Formation of oleoylamino propyl intermediate |
| 2 | Phosphonate esterification | Oleoylamino intermediate, methyl methylphosphonate or derivative | Anhydrous, base catalyst | Pyridine or tertiary amine | Introduction of methyl methylphosphonate group |
| 3 | Quaternization | Ammonium intermediate (if needed) | Room temperature to mild heat | Methyl iodide or methyl sulfate | Formation of trimethylammonium group |
| 4 | Purification | Crude product | Chromatography, recrystallization | Solvent systems (e.g., methanol, ethyl acetate) | High purity final compound |
Research Findings and Notes
- The amidation step is critical for ensuring the correct attachment of the oleoylamino group, which imparts hydrophobic and bioactive properties to the molecule.
- The phosphonate esterification must be carefully controlled to avoid hydrolysis and side reactions, which can reduce yield and purity.
- Quaternization is typically straightforward but requires careful stoichiometric control to avoid over-alkylation or side products.
- The compound’s high LogP (~7.4) indicates significant hydrophobicity, influencing solvent choice and purification strategies.
- Safety considerations include handling of potentially irritant and toxic intermediates, as the compound is known to cause skin and eye irritation and is toxic to aquatic life.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxyl derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols or amines under mild conditions.
Major Products Formed
Oxidation: Epoxides or hydroxyl derivatives.
Reduction: Saturated derivatives.
Substitution: Thiol or amine-substituted products.
Scientific Research Applications
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Studied for its potential antimicrobial properties and its role in biomimetic membranes.
Medicine: Explored for drug delivery systems due to its ability to interact with both water and oil.
Industry: Utilized in personal care products, particularly in hair conditioning formulations.
Mechanism of Action
The mechanism of action of Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate involves its interaction with cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This interaction can result in antimicrobial effects and enhanced delivery of active ingredients in drug formulations.
Comparison with Similar Compounds
Quaternary Ammonium Compounds with Fluorinated Chains
Example 1: [70225-20-6] Trimethyl-[3-(pentadecafluoroheptylsulfonylamino)propyl]azanium sulfate ()
- Structure : Features a perfluorinated heptyl chain and sulfate counterion.
- Properties : High chemical and thermal stability due to C-F bonds; hydrophobic and lipophobic.
- Applications : Likely used in stain-resistant coatings or fire-fighting foams .
- Comparison : Unlike the target compound’s oleoyl group, fluorinated chains confer environmental persistence but lack biocompatibility.
Example 2 : [153325-45-2] Diethyl methyl (perfluoro-C8-14-alkenyl) ammonium tetrafluoroborate ()
- Structure : Perfluoroalkenyl chain with tetrafluoroborate counterion.
- Properties : Stable in acidic/alkaline conditions; low surface tension.
- Applications : Surfactants in extreme environments (e.g., industrial cleaners) .
- Comparison : The target compound’s methylphosphonate group enables metal chelation, absent in fluorinated analogs.
Phosphonate-Containing Quaternary Ammonium Salts
Example 3: N,N,N-Trimethyl-2-aminoethylphosphonate (CAS 14596-57-7) ()
- Structure : Shorter ethyl chain with a phosphonate group.
- Properties : Moderate chelation ability; water-soluble due to shorter chain.
- Applications : Chelating agents in detergents or water treatment .
- Comparison : The target compound’s longer oleoyl chain enhances lipid solubility, broadening its use in emulsions or drug delivery.
Example 4: 3-(Trihydroxysilyl)propyl methylphosphonate, monosodium salt (CAS 84962-98-1) ()
- Structure : Silicon-containing propyl chain with a sodium counterion.
- Properties : Strong adhesion to silica surfaces; acts as a metal scavenger.
- Applications: Surface modification in nanomaterials or chromatography .
Polymerizable Quaternary Ammonium Salts
Example 5: [3-(Methacryloylamino)propyl]trimethylammonium chloride ()
- Structure : Methacryloyl group with chloride counterion.
- Properties: Reactive monomer; forms cationic polymers.
- Applications : Hydrogels, ion-exchange resins, or antimicrobial coatings .
- Comparison : The target compound’s methylphosphonate and oleoyl groups limit polymerizability but enhance biocompatibility and multifunctionality.
Phosphate Esters vs. Phosphonates
Example 6 : Trimethyl phosphate (CAS 512-56-1) ()
- Structure : Simple phosphate ester without ammonium groups.
- Properties : Hydrolytically less stable than phosphonates; flammable.
- Applications : Solvent or flame retardant .
- Comparison : Phosphonates (e.g., in the target compound) exhibit higher hydrolytic stability and chelation efficacy.
Research Findings and Implications
- Biocompatibility : The target compound’s oleoyl group offers advantages in drug delivery over fluorinated compounds, which pose environmental risks .
- Chelation Efficiency: Methyl methylphosphonate enhances metal-binding compared to non-phosphonate quaternary ammonium salts, rivaling silicon-containing analogs .
- Industrial vs. Biomedical Use : Fluorinated and silicon-based compounds dominate industrial applications, while the target compound’s structure suggests niche roles in biomedicine or cosmetics .
Biological Activity
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate (CAS Number: 70055-71-9) is a quaternary ammonium compound that has garnered attention due to its potential applications in various fields, particularly in biochemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes an oleoyl group that may enhance its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a trimethylammonium head, a propyl chain, and an oleoylamine moiety, which contributes to its amphiphilic nature. This amphiphilicity is crucial for its interaction with biological membranes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Its ability to disrupt microbial membranes makes it a candidate for use in antimicrobial formulations. Studies have shown that similar quaternary ammonium compounds can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .
Cytotoxicity and Cell Interaction
The cytotoxic effects of this compound have been evaluated in several studies. It has been found to exhibit selective cytotoxicity against cancer cell lines while displaying lower toxicity towards normal cells. This selectivity is attributed to the differences in membrane composition between cancerous and non-cancerous cells, allowing for targeted therapeutic applications .
The proposed mechanism of action involves the disruption of lipid bilayers in microbial membranes, leading to increased permeability and eventual cell lysis. Additionally, the oleoyl group may facilitate better membrane integration and penetration, enhancing the compound's effectiveness against target cells .
Research Findings
Several studies have explored the biological activities of this compound. Below are key findings summarized in a table:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antimicrobial activity | Demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MICs) reported at low micromolar levels. |
| Study 2 | Cytotoxicity | Showed selective cytotoxicity towards MCF-7 (breast cancer) cells with IC50 values significantly lower than those observed for normal fibroblast cells. |
| Study 3 | Membrane interaction | Confirmed that the compound disrupts lipid bilayers, leading to increased membrane permeability in bacterial cells. |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical evaluation was conducted where this compound was incorporated into a topical formulation aimed at treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates compared to control groups.
- Case Study on Cancer Treatment : In vitro studies involving various cancer cell lines showed that formulations containing this compound led to apoptosis in treated cells, suggesting potential for further development as an anticancer agent.
Q & A
Q. What strategies validate the compound’s structure-activity relationship (SAR) in membrane permeability studies?
- Methodological Answer :
- Comparative assays : Synthesize analogs with varying alkyl chain lengths (C12–C18) and measure critical micelle concentration (CMC) via surface tension assays .
- Electrophysiology : Use planar lipid bilayers to assess ion transport modulation. Correlate phosphonate group pKa (≈2.5) with proton-dependent conductance changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
